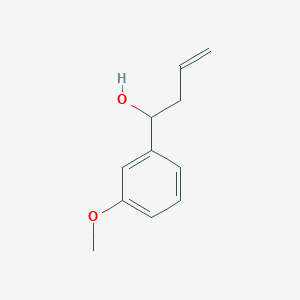

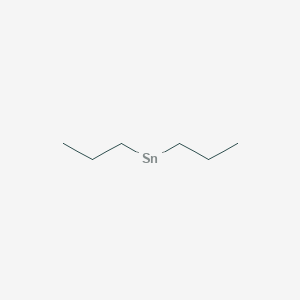

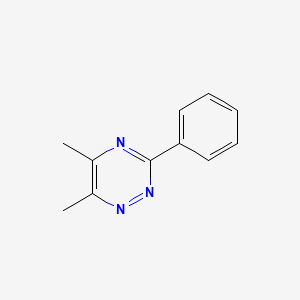

![molecular formula C10H7N3 B3050247 Pyrimido[1,2-a]benzimidazole CAS No. 245-55-6](/img/structure/B3050247.png)

Pyrimido[1,2-a]benzimidazole

説明

Pyrimido[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound . It is a derivative of benzimidazoles, which are the basis of many natural and synthetic biologically active substances . More than two-thirds of the known drugs used in clinical practice contain heterocyclic and, above all, nitrogen-containing fragments within their structure .

Synthesis Analysis

The synthesis of Pyrimido[1,2-a]benzimidazole involves a one-pot three-component process . This process uses a new nanoporous catalyst formulated as ZnO@SO3H@Tropine . The catalyst has been characterized using thermal gravimetric analysis (TGA), field emission scanning electron microscopy (FESEM), X-ray diffraction (XRD), energy dispersive spectrometer (EDS) and Fourier-transform infrared spectroscopy (FT-IR) .Molecular Structure Analysis

The molecular structure of Pyrimido[1,2-a]benzimidazole is similar to various natural antecedents, thus acquiring immense consideration from scientific experts and researchers . It contains benzimidazole scaffold which are isosteres of the nitrogenous bases of nucleic acids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Pyrimido[1,2-a]benzimidazole are facilitated by the use of nano-substrates modified with ionic liquid . The reaction yields a variety of biologically active heterocyclic compounds with excellent yields and short reaction times .科学的研究の応用

Enantioselective Synthesis

Pyrimido[1,2-a]benzimidazoles have been synthesized via chiral carbene-catalyzed annulation. This method features a broad scope and good functional group tolerance. The synthesized pyrimido[1,2-a]benzimidazoles exhibit moderate cytotoxic activity against tumor cells, showcasing their potential in medical applications (Xie et al., 2020).

Antimicrobial Properties

New derivatives of pyrimido[1,2-a]benzimidazole were synthesized and showed moderate to good antimicrobial activity against both gram-positive and gram-negative bacteria (Shah & Joshi, 2014).

Antiparasitic Activity

A series of pyrimido[1,2-a]benzimidazole compounds with excellent activities against Leishmania major parasites were identified. Some compounds demonstrated significant activity against Toxoplasma gondii as well, highlighting their potential as antiparasitic drug candidates (Nasr et al., 2023).

Solvent-Free Synthesis Methods

Pyrimido[1,2-a]benzimidazoles were obtained from aldehydes, 2-aminobenzimidazole, and ethyl acetoacetate by a simple, mild, and efficient procedure under solvent-free conditions, suggesting an eco-friendlier synthesis approach (Ghorbani‐Vaghei et al., 2014).

Antimalarial Applications

Structure-activity relationship studies on pyrimido[1,2-a]benzimidazole antimalarials identified potent compounds with improved in vivo efficacy in a mouse model. These compounds showed additional activity against parasite liver and gametocyte stages, making them potential candidates for preclinical development (Singh et al., 2017).

Antiplatelet Activity

New pyrimido[1,2-a]benzimidazol-4(10H)-ones demonstrated good inhibitory properties towards platelet aggregation agonists, indicating their potential in developing antiplatelet therapies (Di Braccio et al., 2013).

Interaction with DNA

Certain pyrimido[1,2-a]benzimidazoles exhibited significant DNA-topoisomerase I inhibitory activity, an essential feature for the development of anticancer drugs (Zanatta et al., 2006).

作用機序

While the exact mechanism of action for Pyrimido[1,2-a]benzimidazole is not specified in the sources, benzimidazole derivatives, which Pyrimido[1,2-a]benzimidazole is a part of, are known to act by forming a covalent adduct with membrane-bound bacterial transpeptidase enzymes . These enzymes are involved in the biosynthesis of cell walls. Consequently, they prevent the formation of cell wall, eventually leading to cell wall decomposition and death .

将来の方向性

特性

IUPAC Name |

pyrimido[1,2-a]benzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3/c1-2-5-9-8(4-1)12-10-11-6-3-7-13(9)10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOHWYQSDLRTVDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80510859 | |

| Record name | Pyrimido[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pyrimido[1,2-a]benzimidazole | |

CAS RN |

245-55-6 | |

| Record name | Pyrimido[1,2-a]benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80510859 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

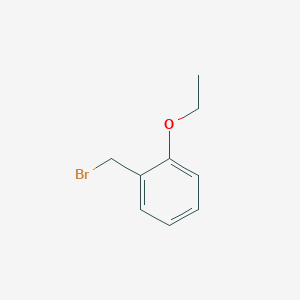

![Benzo[1,2-b:5,4-b']bisbenzofuran](/img/structure/B3050175.png)

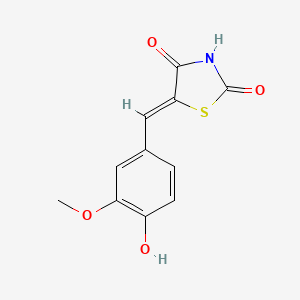

![8,9-Dimethoxy-3,3,5,11-tetramethylpyrano[3,2-a]carbazole](/img/structure/B3050178.png)

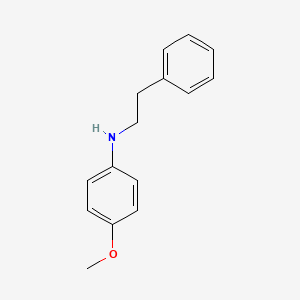

![Tert-butyl 4-[4-(3,3-dimethylbutyl)anilino]-1-piperidinecarboxylate](/img/structure/B3050180.png)

![methyl (2S)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoate](/img/structure/B3050185.png)